N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H18ClN3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes an isobutyl group and two methyl groups attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with isobutyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A similar compound with an amino group instead of an isobutyl group.
4-Isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol: Another pyrazole derivative with different substituents.
Uniqueness
N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H18ClN3 |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
2,5-dimethyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-7(2)6-10-9-5-8(3)11-12(9)4;/h5,7,10H,6H2,1-4H3;1H |
InChI Key |
XXWWINLYJRNUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC(C)C)C.Cl |
Origin of Product |
United States |
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